(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine
Overview
Description
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can proceed under different conditions to yield various products. For instance, in toluene, the reaction can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), resulting in the formation of N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination can occur when only TBHP is added, leading to the formation of 3-bromoimidazopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. The reaction conditions often involve solvents like toluene or ethyl acetate and may require mild temperatures and metal-free conditions .
Major Products
The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazopyridines, depending on the specific reaction conditions .
Scientific Research Applications
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the development of therapeutic agents due to its biological activity.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in its biological activity. The compound can interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: This compound shares a similar core structure but has an acetic acid group instead of a methanamine group.
N-(pyridin-2-yl)amides: These compounds are also derived from 2-aminopyridine and share some synthetic pathways with (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(7-bromoimidazo[1,2-a]pyridin-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBKXCWOMDDXEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261744 | |
Record name | 7-Bromoimidazo[1,2-a]pyridine-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-82-0 | |
Record name | 7-Bromoimidazo[1,2-a]pyridine-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886371-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromoimidazo[1,2-a]pyridine-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.